Home > Products > Screening Compounds P35435 > Squalamine dilactate
Squalamine dilactate - 913698-86-9

Squalamine dilactate

Catalog Number: EVT-8498321
CAS Number: 913698-86-9
Molecular Formula: C40H77N3O11S
Molecular Weight: 808.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Squalamine dilactate is a derivative of squalamine, a naturally occurring polyamine isolated from the dogfish shark, Squalus acanthias. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its broad-spectrum antiviral properties and potential therapeutic applications. Squalamine dilactate is classified as an aminosterol and is recognized for its ability to modulate cellular processes, including those involved in viral infections and cancer.

Source

Squalamine was originally extracted from the tissues of the dogfish shark. The dilactate form is synthesized to enhance its solubility and stability, making it more suitable for pharmaceutical applications. The synthesis often involves the reaction of squalamine with lactic acid to form the dilactate salt, which exhibits improved pharmacokinetic properties compared to its parent compound.

Classification

Squalamine dilactate can be classified under several categories:

  • Chemical Classification: Aminosterol
  • Pharmaceutical Classification: Antiviral agent
  • Biological Classification: Polyamine derivative
Synthesis Analysis

Methods

The synthesis of squalamine dilactate typically involves several key steps:

  1. Extraction of Squalamine: Initially, squalamine is extracted from shark liver or synthesized from steroid precursors.
  2. Formation of Dilactate: The crude squalamine is dissolved in ethanol, and lactic acid is added in excess. The mixture is then treated with water to precipitate squalamine dilactate crystals .
  3. Purification: The product is purified through methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels (greater than 97%) .

Technical Details

The synthesis can also be achieved through fermentation processes or chemical modifications of steroidal compounds. The choice of method often depends on scalability and the desired characteristics of the final product .

Molecular Structure Analysis

Structure

Squalamine dilactate has a complex molecular structure characterized by multiple chiral centers. Its molecular formula can be represented as C₃₃H₅₉N₃O₆S, indicating the presence of three nitrogen atoms and six oxygen atoms in its structure.

Data

The crystal structure of squalamine dilactate has been analyzed using X-ray diffraction techniques, revealing significant details about its stereochemistry and arrangement in solid-state forms. Different polymorphic forms have been identified based on crystallization conditions, which can affect the compound's physical properties and stability .

Chemical Reactions Analysis

Reactions

Squalamine dilactate participates in various chemical reactions typical for aminosterols:

  • Acid-Base Reactions: The presence of amino groups allows for protonation and salt formation with acids.
  • Hydrolysis: Under certain conditions, squalamine dilactate can hydrolyze back to squalamine and lactic acid.
  • Reductive Amination: This reaction is fundamental in synthesizing related compounds from precursor steroids .

Technical Details

The synthesis involves careful control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and purity. For example, using ethanol as a solvent facilitates the precipitation of the dilactate form during synthesis .

Mechanism of Action

Process

Squalamine dilactate exerts its biological effects primarily through interaction with cell membranes and viral components. It disrupts lipid bilayers, which can inhibit viral entry into host cells.

Data

Research indicates that squalamine dilactate can modulate signaling pathways associated with cell proliferation and apoptosis. It has shown effectiveness against various viruses by interfering with their ability to replicate within host cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and ethanol
  • Melting Point: Specific melting points vary based on polymorphic forms but generally fall within a defined range.

Chemical Properties

  • Stability: Squalamine dilactate exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with acids to form salts; susceptible to hydrolysis under certain conditions.

Relevant analyses such as thermogravimetric analysis have been conducted to assess thermal stability and decomposition temperatures .

Applications

Scientific Uses

Squalamine dilactate has several promising applications:

  • Antiviral Therapy: It is being investigated for its efficacy against a range of viral infections including those caused by influenza and human immunodeficiency virus.
  • Cancer Treatment: Research suggests that it may inhibit tumor growth by modulating angiogenesis and cellular signaling pathways.
  • Drug Delivery Systems: Due to its amphiphilic nature, squalamine dilactate can be utilized in drug delivery formulations aimed at enhancing bioavailability .
Historical Context & Discovery

Isolation from Marine Sources: Squalus acanthias as Primary Origin

Squalamine dilactate originates from its parent compound squalamine, a uniquely structured aminosterol first isolated in 1993 from the tissues of the spiny dogfish shark (Squalus acanthias) by Michael Zasloff and colleagues at the National Institutes of Health. This discovery emerged from a systematic investigation into the innate immune mechanisms of primitive marine vertebrates, hypothesizing that species with underdeveloped adaptive immune systems might rely heavily on antimicrobial compounds for host defense [1] [3]. The choice of Squalus acanthias was strategic: this species was abundantly available for research at marine laboratories like the Mount Desert Island Biological Laboratory and was already commercially harvested, facilitating tissue access for extraction during early isolation and characterization efforts [1] [3] [6].

Initial isolation focused on the stomach tissue, though subsequent analyses revealed significant squalamine concentrations in the liver, gallbladder, spleen, intestines, and ovaries, with the highest levels detected in the liver and gallbladder [1] [8]. The extraction process involved organic solvent partitioning followed by chromatographic purification, leading to the identification of a novel compound exhibiting potent broad-spectrum antimicrobial activity [1]. Structural elucidation via nuclear magnetic resonance spectroscopy and mass spectrometry identified squalamine as 3β-N-1-{N-[3-(4-aminobutyl)]-1,3-diaminopropane}-7α,24R-dihydroxy-5α-cholestane 24-sulfate (molecular formula: C₃₄H₆₅N₃O₅S, molecular weight: 628 g/mol) [1] [3] [8]. This structure represents an unprecedented steroid-polyamine conjugate, featuring a cholestane steroid core resembling cholesterol, a sulfated side chain at position C24, and a hydrophilic polyamine spermidine group linked to the hydrophobic steroid unit at carbon C3 [1] [3]. This amphipathic design, possessing a net cationic charge at physiological pH, underpins its mechanism of action via electrostatic interactions with cellular membranes [3] [5].

Table 1: Key Characteristics of the Spiny Dogfish Shark (Squalus acanthias)

CharacteristicDetailsRelevance to Squalamine Discovery
Taxonomy & Common NamesFamily: Squalidae; Common names: Spurdog, Piked Dogfish, Rock Salmon, White-spotted Spurdog [2] [6]Abundant and identifiable species for research harvesting.
Geographical DistributionGlobal: Atlantic (Greenland to Argentina; Iceland to South Africa), Pacific (Bering Sea to Chile/New Zealand), Mediterranean, Black Sea [2] [6]Widespread availability for sampling across marine ecosystems.
Habitat & BiologyBenthopelagic; inshore/offshore continental shelves (to 900m depth); migratory; schooling by size/sex; tolerates brackish water [2] [6]; Slow growth, late maturity (females ~12 years), long gestation (~24 months), small litters (~6 pups) [2]Life history traits contributed to vulnerability and research focus.
Commercial ImportanceHistorically heavily fished for fish and chips (UK/Europe), fish meal, liver oil [2]; Conservation status: Vulnerable (IUCN) due to overfishing [2] [6]Commercial landings provided tissue sources but led to population declines impacting sustainable sourcing.

Following its discovery in sharks, squalamine was also identified within the circulating white blood cells of the sea lamprey (Petromyzon marinus), confirming its presence in another ancient vertebrate lineage and suggesting a conserved role in primitive immune defense [3] [5]. The isolation of squalamine represented the first aminosterol antibiotic discovered from animal sources, opening a new avenue for natural product drug discovery [1] [8].

Chronological Evolution of Research Milestones

Research on squalamine has traversed distinct phases, expanding from initial antimicrobial characterization to exploring diverse therapeutic applications:

  • 1993-1995: Discovery and Structural Characterization: The initial landmark paper by Moore et al. (1993) announced squalamine's isolation, structure, and broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria [1] [3]. Synthesis efforts commenced almost immediately due to the challenges of sustainable shark sourcing. Early syntheses were complex and low-yielding (e.g., Moriarty's 17-step synthesis from 3β-acetoxy-5-cholic acid, 0.3% yield) [8]. Research confirmed squalamine's mechanism involves electrostatic disruption of microbial membranes due to its cationic, amphipathic nature [1] [3].
  • Late 1990s: Antiangiogenic Properties Emerge: A pivotal shift occurred when Sills et al. (1998) demonstrated squalamine's potent antiangiogenic activity in chicken embryo and tumor xenograft models (e.g., MV-522 human non-small cell lung carcinoma, SD human neuroblastoma) [1] [4]. This activity was linked to inhibition of vascular endothelial growth factor (VEGF) signaling, integrin expression blockade, cytoskeletal disruption in endothelial cells, and specific inhibition of the sodium-hydrogen exchanger isoform 3 (NHE3), leading to altered intracellular pH and inhibition of MAP kinase pathways crucial for endothelial cell proliferation and migration [1] [4] [8]. This discovery propelled squalamine into oncology clinical trials.
  • Early 2000s: Clinical Translation in Oncology: Phase I trials established the pharmacokinetic profile of intravenous squalamine lactate (EVIZON™) in patients with advanced cancers. The compound exhibited a prolonged terminal half-life (median ~18 hours, range 8-48 hours) and linear pharmacokinetics up to 384 mg/m²/day. The maximum tolerated dose for a 120-hour continuous infusion was determined to be 192-384 mg/m²/day, with dose-limiting hepatotoxicity observed at higher doses [7]. Phase II trials explored squalamine lactate, often in combination with chemotherapy, for non-small cell lung cancer, ovarian cancer, and prostate cancer [9]. While some transient tumor responses were noted (e.g., synovial sarcoma, breast cancer cutaneous metastases), efficacy was generally insufficient to warrant further development as a single agent or in those specific combinations at the time [7] [9].
  • 2000s-2010s: Ophthalmology Focus: Leveraging its antiangiogenic properties, squalamine lactate was repurposed for neovascular eye diseases. Early phase trials investigated intravenous administration for "wet" age-related macular degeneration (AMD) [3] [9] [10]. Later, a topical eye drop formulation was developed (OHR-102). The Phase II IMPACT study (NCT02511613) evaluated topical squalamine lactate plus as-needed ranibizumab versus ranibizumab alone for wet AMD, but failed to meet its primary endpoint of reducing injection frequency. The subsequent Phase III MAKO trial (NCT02727881) in wet AMD also failed its primary endpoint, showing no visual acuity benefit (combination: +8.33 letters, ranibizumab monotherapy: +10.58 letters at 9 months) [9] [10]. Development for diabetic macular edema and retinal vein occlusion also reached Phase II without significant success [9] [10].
  • 2011: Broad-Spectrum Antiviral Activity Demonstrated: Squalamine exhibited potent activity against diverse enveloped viruses (RNA and DNA) in vitro and in vivo, including dengue virus, yellow fever virus, hepatitis B virus (HBV), hepatitis D virus (HDV), and eastern equine encephalitis virus [5]. The proposed mechanism involves squalamine's displacement of electrostatically bound proteins (e.g., Rac1 GTPase) from the inner leaflet of the plasma membrane, neutralizing negative surface charges critical for viral entry, assembly, or budding. Complete inhibition of dengue infection in human microvascular endothelial cells occurred at 100 µg/mL, and significant inhibition of HBV replication was seen in primary human hepatocytes even when added post-infection [5].
  • 2017-Present: Neuroprotective Potential in Parkinson's Disease: Perni et al. (2017) discovered squalamine could displace α-synuclein from neuronal membranes in vitro, in cells, and in a C. elegans model of Parkinson's disease [3]. This prompted investigation in mammalian models. Orally administered squalamine phosphate salt (ENT-01) was shown to restore enteric neuron function, reverse constipation (a key non-motor symptom), and modulate gut-brain axis signaling in mouse Parkinson's models [3]. Clinical translation followed: the open-label Phase 1b RASMET trial and the larger, placebo-controlled Phase 2a KARMET trial demonstrated significant efficacy of ENT-01 in alleviating Parkinson's disease-associated constipation that was refractory to other treatments. Secondary signals suggested potential benefits in circadian rhythm, sleep, dementia, and hallucinations [3]. As of 2024, ENT-01 is positioned for Phase 3 clinical trials [3] [8].

Table 2: Key Research Milestones in Squalamine Dilactate/Squalamine Development

Time PeriodKey MilestoneSignificance
1993Isolation and structural characterization from Squalus acanthias (Moore et al.) [1] [3]Discovery of first aminosterol antibiotic from animal sources; Foundation for all subsequent research.
1994-1998Initial complex chemical syntheses developed (e.g., Moriarty) [8]; Discovery of antiangiogenic activity (Sills et al.) [1] [4]Enabled material supply beyond shark extraction; Opened major new therapeutic avenue (cancer, eye disease).
Early 2000sPhase I/II oncology clinical trials (IV squalamine lactate) [7] [9]Defined human pharmacokinetics, safety profile, and initial efficacy signals in cancer (limited success).
~2000-2015Exploration for ophthalmology (IV then topical squalamine lactate) [9] [10]Led to advanced clinical trials (Phase II/III) for AMD/DME/RVO; Ultimately unsuccessful in primary endpoints.
2011Demonstration of broad-spectrum antiviral activity (enveloped viruses) [5]Expanded potential therapeutic scope to viral infections via novel membrane-targeting mechanism.
2017Identification of α-synuclein displacement and neuroprotective potential (Perni et al.) [3]Initiated new research direction in neurodegenerative diseases, particularly Parkinson's disease.
2018-2022Positive Phase 1b (RASMET) and Phase 2a (KARMET) clinical trials for Parkinson's constipation (ENT-01) [3]Demonstrated significant clinical efficacy for a debilitating non-motor symptom; Phase 3 planned.
OngoingSynthesis optimization & novel analog development (e.g., ASD derivatives, ceragenins) [1] [8]Improving synthetic accessibility, potency, spectrum, and properties of squalamine-inspired therapeutics.

Concurrently, synthetic chemistry efforts continued to evolve. Zhang et al. (1998) achieved a more efficient 5-step synthesis (60% yield) from 7α-(benzyloxy)-3-dioxolan-cholestan-24R-ol [8]. Research expanded to synthesize and evaluate numerous squalamine analogs (ASDs) and structurally related compounds like trodusquemine (also isolated from shark) and ceragenins (synthetic cholic acid derivatives), broadening the scope and understanding of the aminosterol pharmacophore [1] [8]. These efforts aimed to enhance potency, improve pharmacokinetics, overcome sourcing limitations, and explore new indications hinted at by squalamine's diverse biological activities [1] [8].

Properties

CAS Number

913698-86-9

Product Name

Squalamine dilactate

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid

Molecular Formula

C40H77N3O11S

Molecular Weight

808.1 g/mol

InChI

InChI=1S/C34H65N3O5S.2C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;2*1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2*2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2*2-/m100/s1

InChI Key

JLRNRFKNAOFCFV-CXVCEABUSA-N

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.CC(C(=O)O)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.